(5-Fluorobenzofuran-4-yl)methanamine
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Overview
Description
(5-Fluorobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. The presence of a fluorine atom at the 5-position of the benzofuran ring and a methanamine group at the 4-position makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
The synthesis of (5-Fluorobenzofuran-4-yl)methanamine typically involves several steps, starting from readily available precursors. One common method uses 4-fluoro-3-methylphenol as the starting material . The synthetic route includes the following steps:
Bromination: The starting material is brominated to introduce a bromine atom.
O-Alkylation: The brominated intermediate undergoes O-alkylation to form an ether.
Cyclization: The ether is cyclized to form the benzofuran ring.
Bromination: The benzofuran intermediate is brominated again.
Azidation or Ammonolysis: The brominated intermediate undergoes azidation or ammonolysis to introduce an amino group.
Reduction: The final step involves the reduction of the azide to form this compound.
This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
(5-Fluorobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
(5-Fluorobenzofuran-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Fluorobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The methanamine group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
(5-Fluorobenzofuran-4-yl)methanamine can be compared with other benzofuran derivatives, such as:
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Similar in structure but with a dihydrobenzofuran ring.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: The hydrochloride salt form of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(5-fluoro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H8FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2 |
InChI Key |
NHOWYGKCMRPLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)CN)F |
Origin of Product |
United States |
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